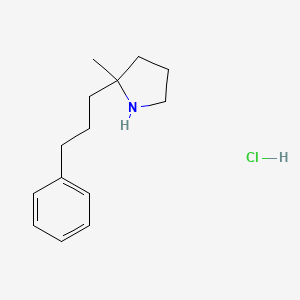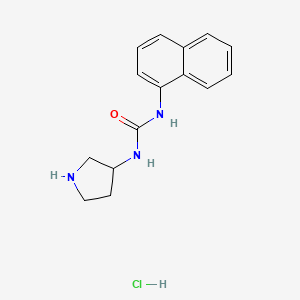
1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride” is a chemical compound with the CAS Number: 2402837-37-8 . It has a molecular weight of 291.78 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H . This indicates the presence of a naphthalene ring, a pyrrolidine ring, and a urea group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.78 . It is in the form of an oil and is stored at room temperature .Aplicaciones Científicas De Investigación
Electropolymerization and Conductivity
- Poly[bis(pyrrol-2-yl)arylenes]: Research on conducting polymers derived from low oxidation potential monomers, including bis(pyrrol-2-yl) arylenes, has shown significant potential in the field of electropolymerization. These compounds exhibit low oxidation potentials and are stable in their conducting form (Sotzing et al., 1996).
Organocatalysis in Asymmetric Reactions
- New Organocatalysts: A derivative of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol has been identified as an effective organocatalyst for asymmetric Michael addition, showing good to high yield and excellent enantioselectivities. This is important for understanding catalytic mechanisms and for developing new catalysts (Cui Yan-fang, 2008).
Chemical Properties and Crystal Structures
- Naphthalene Derivatives: Studies on 6-Nicotinamido-2-naphthoic acid have explored its molecular structure and hydrogen bonding characteristics, which are crucial for understanding its chemical properties and potential applications (Yun-Sung Song & Soon W. Lee, 2012).
Environmental and Green Chemistry
- 1-Naphthol Synthesis and Degradation: Directed evolution of enzymes like toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of environmental contaminants like trichloroethylene. This approach is significant for environmental restoration and green chemistry applications (Canada et al., 2002).
Chemosensors and Metal Ion Detection
- Naphthoquinone-Based Chemosensors: Research on naphthoquinone derivatives has led to the development of chemosensors for transition metal ions. These compounds exhibit selectivity towards specific metal ions and are valuable in analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Structural Analysis
- Organopalladium Complexes: Studies have shown that organopalladium complexes containing derivatives like (R)-(1-(dimethylamino)ethyl)naphthalene can be used for asymmetric hydrophosphination reactions. This research is relevant for the synthesis of complex organic compounds (Liu et al., 2009).
Proton Sponges and Hydrogen Bonding
- Naphthalene Proton Sponges: The study of 1,8-di(pyrrolydin-1-yl)naphthalene and related compounds has provided insights into the structural consequences of protonation on proton accepting properties and intramolecular hydrogen bonding. This is crucial for understanding basicity and hydrogen bonding in complex molecules (Ozeryanskii et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDNEULNHCQJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



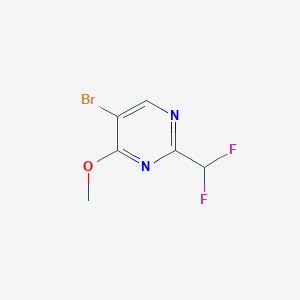
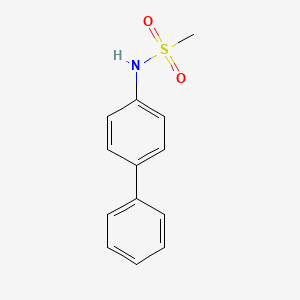

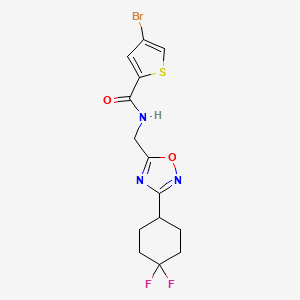
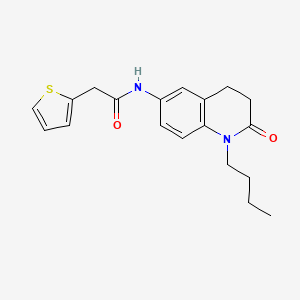
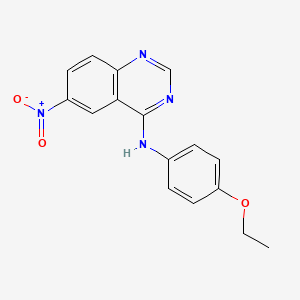
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
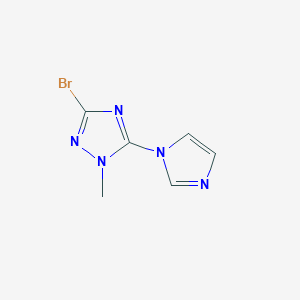
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
